molecular formula C6H7IN2O B2450477 1-(4-Iodopyrazol-1-yl)propan-2-one CAS No. 1343366-12-0

1-(4-Iodopyrazol-1-yl)propan-2-one

Cat. No. B2450477
CAS RN: 1343366-12-0
M. Wt: 250.039
InChI Key: ZTXZZWIBOIPAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Iodopyrazol-1-yl)propan-2-one” is a chemical compound with the molecular formula C6H7IN2O . It has a molecular weight of 250.04 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

1-(4-Iodopyrazol-1-yl)propan-2-one and its derivatives have been explored in the synthesis of various compounds. For example, the synthesis and crystal structures of chalcone derivatives, such as 1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, have been studied. These compounds are synthesized through the Claisen-Schmidt condensation reaction and characterized using techniques like FT-IR and single crystal X-ray diffraction, revealing insights into their molecular structure and intermolecular interactions (Salian et al., 2018).

Antimicrobial and Antifungal Applications

Some derivatives of this compound have shown significant antimicrobial activity. For instance, compounds like 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been synthesized and evaluated for their antimicrobial properties, showing significant to moderate activity (Sid et al., 2013). Additionally, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from similar derivatives have been tested for their antimicrobial properties (Nagamani et al., 2018).

Drug Design and Biological Evaluation

Derivatives of this compound have been used in drug design, particularly targeting receptor binding. Studies have shown these compounds' potential in binding with receptors like 5-HT1A serotonin receptors, contributing to the development of new pharmacological agents (Pessoa‐Mahana et al., 2012). Also, molecular docking studies have helped to understand the binding mechanisms of these compounds with receptors like α1A-adrenoceptor (Xu et al., 2016).

Photophysical Studies

Research into the photophysical properties of probes like acrylodan (1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one) can provide insights into biological systems. Such studies have explored the behavior of these probes in various solvents and their emission properties, which are valuable for understanding biological interactions (Cerezo et al., 2001).

Computational and Theoretical Studies

Theoretical and computational studies, including DFT calculations, have been conducted to understand the molecular structures and properties of compounds related to this compound. For example, studies on complexes like [PdCl2(HmPz)2] and [PdCl2(HIPz)2] provide valuable insights into their molecular structures and spectroscopic properties (Barra et al., 2015).

properties

IUPAC Name

1-(4-iodopyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZZWIBOIPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.